(2R,3R)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane
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Overview
Description
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is a chiral epoxide compound characterized by its unique three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method is highly enantioselective and provides good yields of the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the large-scale production of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .
Chemical Reactions Analysis
Types of Reactions
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves the interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can be catalyzed by acids or bases and results in the formation of various functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and other chemicals.
Propylene oxide: Used in the production of polyurethane plastics.
Styrene oxide: An intermediate in the synthesis of styrene-based polymers .
Uniqueness
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its chiral nature and the presence of both ethynyl and pentenyl groups.
Properties
Molecular Formula |
C9H12O |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2R,3R)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane |
InChI |
InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9-/m1/s1 |
InChI Key |
MJMVAUVOXNOYQQ-VRIGTBSNSA-N |
Isomeric SMILES |
CCC/C=C/[C@@H]1[C@H](O1)C#C |
Canonical SMILES |
CCCC=CC1C(O1)C#C |
Origin of Product |
United States |
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